tert-Butyl 2-(triphenylphosphoranylidene)acetate

Catalog No.
S665021
CAS No.
35000-38-5
M.F
C24H25O2P
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-(triphenylphosphoranylidene)acetate

CAS Number

35000-38-5

Product Name

tert-Butyl 2-(triphenylphosphoranylidene)acetate

IUPAC Name

tert-butyl 2-(triphenyl-λ5-phosphanylidene)acetate

Molecular Formula

C24H25O2P

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C24H25O2P/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,1-3H3

InChI Key

ZWZUFQPXYVYAFO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Synthesis of Aldose Reductase Inhibitors, Podophyllotoxin Derivative, and Tautomycin

Tert-Butyl 2-(triphenylphosphoranylidene)acetate is a chemical compound with the molecular formula C24H25O2PC_{24}H_{25}O_{2}P and a molecular weight of approximately 376.43 g/mol. This compound features a tert-butyl group attached to an acetate moiety, which is further linked to a triphenylphosphoranylidene group. The structure can be represented as follows:

 CH3 3C CO C Ph3 2\text{ CH}_3\text{ }_3\text{C CO C Ph}_3\text{ }_2

where Ph represents a phenyl group. The compound is classified under hazardous materials due to its potential toxicity and requires careful handling.

In the Wittig reaction, the ylide of tert-Butyl 2-(triphenylphosphoranylidene)acetate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. This forms a four-membered oxaphosphetane intermediate. Subsequent rearrangement leads to the desired alkene, triphenylphosphine oxide, carbon dioxide, and tert-butanol [].

Typical of phosphoranylidene compounds. Notably, it can undergo:

  • Nucleophilic Addition: The electrophilic nature of the phosphoranylidene allows it to react with nucleophiles, forming new carbon-phosphorus bonds.
  • Condensation Reactions: This compound can react with carbonyl compounds to form α,β-unsaturated carbonyls through condensation mechanisms.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield triphenylphosphine oxide and acetic acid derivatives.

These reactions underscore its utility in organic synthesis and material science.

Research on the biological activity of tert-butyl 2-(triphenylphosphoranylidene)acetate indicates potential applications in medicinal chemistry. Some studies suggest that compounds containing triphenylphosphoranylidene moieties exhibit:

  • Antimicrobial Properties: Certain derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies indicate that phosphoranylidene derivatives may possess cytotoxic effects on cancer cell lines, although further research is necessary to elucidate their mechanisms of action.

The synthesis of tert-butyl 2-(triphenylphosphoranylidene)acetate typically involves the following steps:

  • Formation of Triphenylphosphoranylidene: This is achieved by reacting triphenylphosphine with an appropriate carbonyl compound.
  • Acetate Formation: The resulting phosphoranylidene is then reacted with tert-butyl acetate under controlled conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran.
  • Purification: The crude product is purified via recrystallization or chromatography techniques to obtain the desired tert-butyl 2-(triphenylphosphoranylidene)acetate.

Tert-butyl 2-(triphenylphosphoranylidene)acetate finds applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
  • Material Science: Its unique properties make it suitable for developing advanced materials, including polymers and catalysts.
  • Pharmaceutical Development: Due to its biological activity, it may play a role in drug discovery and development processes.

Several compounds share structural similarities with tert-butyl 2-(triphenylphosphoranylidene)acetate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Tert-Butoxycarbonylmethylene triphenylphosphoraneC_{24}H_{25}O_{2}PContains an additional butoxycarbonyl group
Triphenylphosphine oxideC_{18}H_{15}OLacks the acetate and tert-butyl groups
Diphenylmethyl phosphine oxideC_{13}H_{15}OContains fewer phenyl groups and different reactivity

Tert-butyl 2-(triphenylphosphoranylidene)acetate is distinguished by its combination of a bulky tert-butyl group and a triphenylphosphoranylidene moiety, which enhances its reactivity and potential applications compared to other phosphine derivatives.

The compound's unique structure and properties make it a valuable subject for further research in both synthetic chemistry and biological applications.

XLogP3

5

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

35000-38-5

Wikipedia

Tert-Butyl(triphenylphosphoranylidene)acetate

Dates

Modify: 2023-08-15
Nguyen et al. Analysis of the eukaryotic prenylome by isoprenoid affinity tagging Nature Chemical Biology, doi: 10.1038/nchembio.149, published online 15 February 2009 http://www.nature.com/naturechemicalbiology

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